Methyl 4-chloro-2-isopropoxybenzoate
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Overview
Description
Methyl 4-chloro-2-isopropoxybenzoate is an organic compound with the molecular formula C11H13ClO3 and a molecular weight of 228.67 g/mol . It is a derivative of benzoic acid and is characterized by the presence of a chloro group at the 4-position and an isopropoxy group at the 2-position on the benzene ring, with a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-2-isopropoxybenzoate typically involves the esterification of 4-chloro-2-isopropoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-isopropoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under basic conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Oxidation: The isopropoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of 4-amino-2-isopropoxybenzoate or 4-thio-2-isopropoxybenzoate.
Ester Hydrolysis: Formation of 4-chloro-2-isopropoxybenzoic acid.
Oxidation: Formation of 4-chloro-2-hydroxybenzoate.
Scientific Research Applications
Methyl 4-chloro-2-isopropoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-2-isopropoxybenzoate involves its interaction with specific molecular targets. The chloro group and ester functionality allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes involved in metabolic processes. The exact molecular targets and pathways are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-2-methoxybenzoate
- Methyl 4-chloro-2-ethoxybenzoate
- Methyl 4-chloro-2-butoxybenzoate
Uniqueness
Methyl 4-chloro-2-isopropoxybenzoate is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C11H13ClO3 |
---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
methyl 4-chloro-2-propan-2-yloxybenzoate |
InChI |
InChI=1S/C11H13ClO3/c1-7(2)15-10-6-8(12)4-5-9(10)11(13)14-3/h4-7H,1-3H3 |
InChI Key |
SCERQACAAYXLHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Cl)C(=O)OC |
Origin of Product |
United States |
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